molecular formula C29H34N2O3S B13783169 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione CAS No. 96310-85-9

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione

Cat. No.: B13783169
CAS No.: 96310-85-9
M. Wt: 490.7 g/mol
InChI Key: QYLNFLRBVXPMRF-URGFCHFESA-N
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Description

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroid derivative characterized by a modified androstane backbone with a thiazole ring substituted at the C17 position. The thiazole moiety is further functionalized with an N-methylanilino group, distinguishing it from other androstene derivatives. This compound belongs to a class of steroids engineered to explore structure-activity relationships (SAR) in enzyme inhibition or receptor binding, particularly in contexts such as steroidogenesis modulation or metabolic pathways .

The molecular formula of this compound can be inferred as C₂₈H₃₃N₃O₃S, derived from the androst-4-ene-3,11-dione core (C₁₉H₂₄O₃) combined with the 2-(N-methylanilino)-4-thiazolyl substituent (C₉H₉N₂S).

Properties

CAS No.

96310-85-9

Molecular Formula

C29H34N2O3S

Molecular Weight

490.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1

InChI Key

QYLNFLRBVXPMRF-URGFCHFESA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:

    Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.

    Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.

    N-Methylation:

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.

Scientific Research Applications

Scientific Research Applications

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is investigated for its potential in several scientific research applications:

  • Steroid Hormone Receptor Modulation: The presence of thiazolyl and N-methylanilino groups in the compound suggests potential interactions with steroid hormone receptors, which can modulate gene expression related to growth and metabolism.
  • Enzyme Inhibition: This compound may also act as an enzyme inhibitor.
  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis and Production

The production of steroidal compounds like this compound typically involves multiple steps:

  • Formation of the Androstane Nucleus: Achieved through methods like cyclization of squalene or other precursors.
  • Introduction of Hydroxy and Thiazolyl Groups: Involves selective functionalization reactions like hydroxylation and thiazole ring formation.
  • N-Methylation: Specific details on N-methylation processes are part of the synthesis.

Industrial production utilizes large-scale organic synthesis techniques, including batch and continuous flow processes, with the choice of method depending on yield, purity, and cost-effectiveness.

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The mechanism of action typically involves binding to specific receptors, such as androgen or estrogen receptors, modulating gene expression and influencing physiological processes. The specific molecular targets and pathways depend on the compound's structure and functional groups.

Safety and Toxicity

The lowest published lethal dose (LDLo) for Androst-4-en-3-one, 17-alpha-hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl) is 5200 ug/kg when administered parenterally to pigeons and 30 mg/kg when administered parenterally to frogs .

Other Steroidal Compounds with Thiazole

Mechanism of Action

The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolyl Substituents

Compound A : 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one (CID 57393)
  • Molecular Formula : C₂₅H₃₆N₂O₂S
  • Key Differences: The C17 substituent is a 2-(propylamino)-thiazole instead of N-methylanilino-thiazole. The androstane backbone lacks the 11-keto group present in the target compound.
  • Predicted Collision Cross-Section (CCS) :

    Adduct m/z CCS (Ų)
    [M+H]⁺ 429.25704 201.2
    [M+Na]⁺ 451.23898 208.5

    The absence of the 11-keto group may reduce polarity compared to the target compound .

11-Ketotestosterone Derivatives

Compound B : 11-Oxotestosterone (17β-Hydroxyandrost-4-ene-3,11-dione)
  • Molecular Formula : C₁₉H₂₆O₃
  • Average Mass : 302.41 g/mol
  • Key Differences :
    • Lacks the thiazolyl substituent at C15.
    • Contains an 11-keto group, which is critical for binding to androgen receptors or 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms .
  • Biological Relevance : 11-Oxotestosterone is a metabolite implicated in androgen signaling and glucocorticoid metabolism, unlike the thiazolyl-modified target compound, which may prioritize steric effects over direct receptor binding .

Hydroxylated Androstene Derivatives

Compound C : 11α,17α-Dihydroxyandrost-4-ene-3,20-dione
  • Synthesis : Produced via microbial fermentation of 17α-hydroxyandrost-4-ene-3,20-dione.
  • Key Differences :
    • Features hydroxyl groups at C11 and C17 instead of the thiazolyl-aniline substituent.
    • The 3,20-dione backbone contrasts with the 3,11-dione configuration of the target compound.
  • Industrial Relevance : High substrate conversion rates (~90%) in microbial synthesis highlight the efficiency of hydroxylation strategies, which differ from the chemical synthesis likely required for thiazolyl derivatives .

Acetylenic Androstene Derivatives

Compound D : 17β-[(1S)-1-Hydroxy-2-propynyl]androst-4-en-3-one
  • Synthesis : Prepared via reaction of acetylenedimagnesium bromide with 3β-hydroxyandrost-4-ene-17β-carboxaldehyde.
  • The acetylene group introduces rigidity, whereas the thiazolyl-aniline group in the target compound may enhance π-π stacking interactions .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₈H₃₃N₃O₃S 503.65 2-(N-methylanilino)-4-thiazolyl
11-Oxotestosterone (Compound B) C₁₉H₂₆O₃ 302.41 11-keto, 17β-hydroxy
CID 57393 (Compound A) C₂₅H₃₆N₂O₂S 428.63 2-(propylamino)-4-thiazolyl
11α,17α-Dihydroxyandrost-4-ene-3,20-dione C₁₉H₂₆O₄ 318.41 11α-hydroxy, 17α-hydroxy, 3,20-dione

Research Findings and Implications

  • Thiazolyl Substituents: The addition of thiazole rings (e.g., Compounds A and the target) introduces sulfur-containing heterocycles, which may influence electron distribution and binding affinity in enzyme active sites.
  • 11-Keto vs.
  • Thiazolyl derivatives likely require multi-step organic synthesis, increasing production complexity .

Biological Activity

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C29H34N2O3S
  • Molecular Weight : 490.7 g/mol
  • CAS Number : 96310-85-9
  • IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

The compound's biological activity is attributed to its structural features that allow it to interact with various biological targets. Notably:

  • Steroid Hormone Receptor Modulation :
    • The presence of the thiazolyl and N-methylanilino groups suggests potential interactions with steroid hormone receptors. These interactions can lead to modulation of gene expression related to growth and metabolism.
  • Enzyme Inhibition :
    • Preliminary studies indicate that the compound may inhibit enzymes involved in steroidogenesis. For instance, it could affect cytochrome P450 enzymes crucial for the biosynthesis of steroid hormones .
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. The specific pathways for this compound remain to be fully elucidated but suggest potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity :
    • Case studies have shown that similar steroidal compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested for their ability to inhibit tumor growth in vitro and in vivo .
  • Hormonal Regulation :
    • Research indicates that the compound may influence hormonal pathways by acting as an agonist or antagonist at specific receptors. This could have implications for conditions such as hormone-sensitive cancers or endocrine disorders .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of steroidal compounds similar to this compound:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BProstate Cancer3.5Androgen receptor blockade
Target CompoundLung Cancer4.0Cell cycle arrest

This table illustrates the potential of the target compound in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Case Study 2: Hormonal Effects

A study on the hormonal effects of similar compounds revealed:

HormoneEffect on LevelsReference
TestosteroneDecreased
EstrogenIncreased

These findings suggest that the compound may modulate hormone levels significantly, which could be beneficial in treating hormone-related disorders.

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazolyl-androstene backbone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazolyl-containing steroidal derivatives often involves multi-step reactions. Key steps include:
  • Thiazolidinone Formation : React thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid under reflux (2–5 hours), followed by recrystallization (e.g., 47–74% yields for thiazolidinones in ) .
  • Cyclization : Use pressure vessels (180°C) with methylamine or ammonia in ethanol for steroidal ring closure ().
  • Oxidation/Reduction : NaIO4/KMnO4 for oxidation and H2/Pt for reduction ().

Table 1 : Yield Optimization via Solvent and Temperature

StepSolvent SystemTemperatureYield (%)Reference
Thiazolidinone SynthesisDMF-acetic acidReflux47–74
CyclizationEthanol180°C60–80

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm in ) .
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation in ) .
  • Melting Point Analysis : Compare observed vs. literature values (e.g., 176–246°C for thiazolidinones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH). Strategies include:
  • Comparative Kinetic Assays : Standardize protocols (e.g., Hedgehog Antagonist VIII in used at 10 µM) .
  • Structural Reanalysis : Use X-ray crystallography or docking studies to confirm binding modes (e.g., 4-thiazolidinone derivatives in act as dual inhibitors) .
  • Meta-Analysis : Cross-reference IC50 values from independent studies to identify outliers.

Q. What strategies improve regioselectivity during the cyclization of thiazolyl-androstene intermediates?

  • Methodological Answer :
  • Catalytic Systems : Use NaH in toluene for methylation () or piperidine in ethanol for condensation () .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates vs. THF () .
  • Temperature Control : Higher temperatures (180°C) favor 4-aza-androstane formation () .

Table 2 : Cyclization Outcomes Under Varying Conditions

ReagentSolventProductYield (%)Reference
MethylamineEthanol4-Methyl-4-aza-androsten-3-one65
NH3Ethanol4-Aza-androsten-3-one58

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Docking Studies : Map the thiazolyl group’s interaction with target proteins (e.g., Pfmrk inhibitors in ) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., 4-methoxy groups in ) with inhibitory potency .
  • MD Simulations : Assess stability of steroidal conformers in aqueous vs. lipid environments () .

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